L-Alanyl-L-proline

Übersicht

Beschreibung

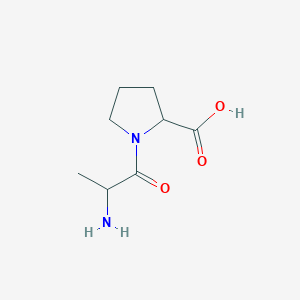

L-Alanyl-L-proline is a dipeptide composed of the amino acids L-alanine and L-proline. It is known for its role in various biochemical processes and is often used in scientific research to study peptide interactions and metabolism. The compound has the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Alanyl-L-proline can be synthesized through a stereoselective process involving the catalytic hydrogenation of N-(2-iminopropionyl)-L-proline in the presence of a metal hydrogenolysis catalyst at a pH of less than 4 . Another method involves the reaction of L-proline with a 2,2-disubstituted propionyl halide at a pH of at least 9, followed by hydrolysis at a pH range of 6.5 to 8.5 to yield N-pyruvyl-L-proline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes the protection of amino groups, coupling reactions, and deprotection steps to obtain the final dipeptide product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amino acids, and substituted peptides .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Enhancement of Food Products

- Nutritional Value : L-Alanyl-L-proline is used to enhance the nutritional profile of food products. It can improve protein utilization in various foods and beverages, such as dairy products and baked goods, by incorporating it at concentrations ranging from 0.1% to 1% .

- Flavor Improvement : The compound is effective in enhancing the flavor profiles of artificial sweeteners and organic acids. For instance, adding 1-10% this compound can increase the sweetness of sweeteners like aspartame while also improving the taste of sour compounds like citric acid .

Case Study: Beverage Applications

- In a study focusing on alcoholic beverages, the addition of this compound at 1-3% significantly improved flavor and reduced undesirable yeast odors in beer and sparkling wine .

Pharmaceutical Applications

Potential Therapeutic Uses

- Neuroprotective Effects : Research indicates that proline derivatives, including this compound, may have neuroprotective effects. These compounds have been studied for their potential roles in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Study: Chagas Disease Treatment

- A study explored the role of L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease. Researchers developed novel inhibitors targeting proline transporters, demonstrating that these inhibitors could effectively block the internalization of proline by the parasite, suggesting a new avenue for chemotherapy against this disease .

Biochemical Research

Role in Metabolism

- This compound has been examined for its role in metabolic pathways. It has been identified as a potential biomarker for kidney function in patients undergoing hemodialysis. The metabolite N,N,N-trimethyl-L-alanyl-L-proline betaine (TMAP) was highlighted for its superior sensitivity compared to traditional markers like creatinine .

Case Study: Metabolomics Analysis

- In a metabolomics study involving chronic kidney disease patients, TMAP was found to be a robust biomarker for assessing renal function across different dialysis modalities, outperforming conventional markers with an area under the receiver operating characteristic curve (AUROC) of 0.993 .

Chemical Synthesis

Applications in Organic Chemistry

- This compound is utilized as a chiral building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions that yield bioactive compounds with potential anticancer properties .

Safety and Regulatory Aspects

Research indicates that this compound is generally regarded as safe when used within recommended dietary limits. Studies on animal models have established no adverse effects at doses typically found in dietary supplements .

Wirkmechanismus

L-Alanyl-L-proline exerts its effects by interacting with specific molecular targets and pathways. It is known to stabilize protein structures by acting as a natural osmolyte, which helps maintain protein conformation under stress conditions . The compound also participates in the regulation of macromolecule synthesis and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Alanyl-L-alanine: Another dipeptide composed of two L-alanine units.

L-Alanyl-L-tyrosine: A dipeptide consisting of L-alanine and L-tyrosine.

L-Alanyl-L-phenylalanine: Composed of L-alanine and L-phenylalanine.

Uniqueness

L-Alanyl-L-proline is unique due to the presence of the proline residue, which induces a turn in the peptide chain, making it a valuable tool for studying protein folding and stability . Its role as a natural osmolyte and its involvement in various biochemical pathways further distinguish it from other similar dipeptides .

Biologische Aktivität

L-Alanyl-L-proline, a dipeptide composed of L-alanine and L-proline, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its metabolic roles, physiological effects, and implications in various diseases based on current research findings.

This compound (C8H14N2O3) is characterized by its unique peptide bond linking the amino acids L-alanine and L-proline. This dipeptide exhibits properties that contribute to its biological functions, including:

- Molecular Weight : 174.21 g/mol

- Solubility : Highly soluble in water due to its polar nature.

- Stability : Exhibits stability under physiological conditions, making it suitable for various applications.

Metabolic Role of this compound

This compound plays a significant role in metabolism, particularly in protein synthesis and energy provision. The dipeptide is involved in several metabolic pathways:

- Energy Production : Proline can be oxidized to generate ATP, providing energy for cellular processes. Studies indicate that proline oxidation can yield up to 30 ATP equivalents per molecule, supporting various cell types, including human cancer cells and protozoan parasites .

- Protein Synthesis : As a building block for proteins, this compound contributes to the synthesis of peptides with specific biological functions. Its incorporation into proteins can enhance structural stability and functionality.

Biological Activities

The biological activities of this compound extend beyond basic metabolism. Key findings from recent research include:

- Antioxidant Properties : this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Cryoprotective Effects : The dipeptide has been shown to stabilize proteins during cryopreservation, making it valuable in biotechnological applications such as preserving stem cells and oocytes .

- Role in Tissue Regeneration : Proline metabolism is linked to tissue repair processes. It has been suggested that this compound may enhance fibroblast activity and collagen synthesis, promoting wound healing .

Case Study 1: Proline in Cancer Metabolism

A study investigated the role of proline metabolism in cancer cells. It was found that cancer cells utilize proline as a significant energy source, particularly under hypoxic conditions. The inhibition of proline oxidation led to reduced ATP levels and impaired cell proliferation, highlighting the importance of proline in cancer metabolism .

Case Study 2: Proline's Role in Chagas Disease

Research focused on Trypanosoma cruzi, the causative agent of Chagas disease, demonstrated that proline is critical for the parasite's energy metabolism and differentiation. Targeting proline uptake pathways has been proposed as a novel therapeutic strategy against Chagas disease . Inhibitors designed to block proline transport were effective in reducing parasite viability in vitro.

Comparative Analysis of Biological Activities

A comparative analysis of various peptides containing proline reveals distinct biological activities based on their amino acid composition. The following table summarizes key findings:

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUFUBLGADILS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872180 | |

| Record name | L-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13485-59-1 | |

| Record name | L-Alanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13485-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013485591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-L-alanyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6G5K79L0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.